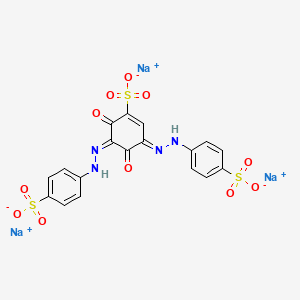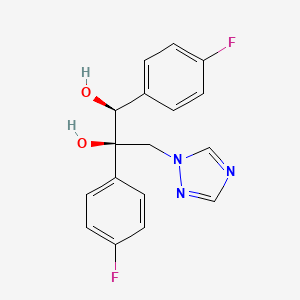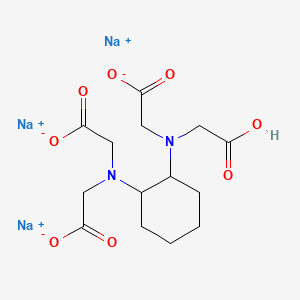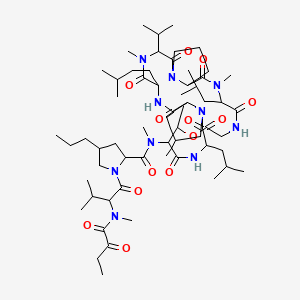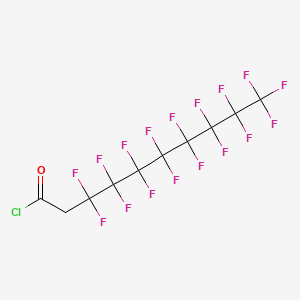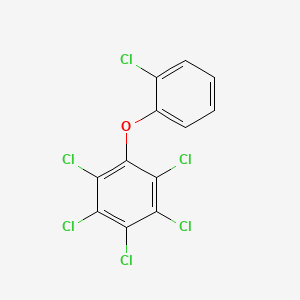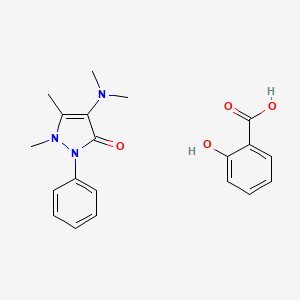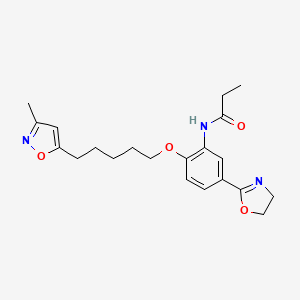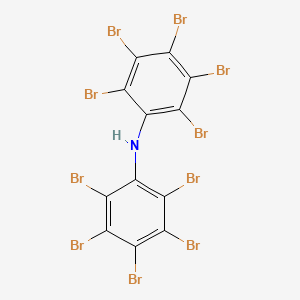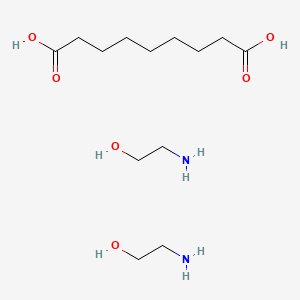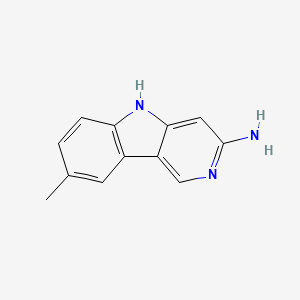
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-: is an organic compound belonging to the class of heterocyclic aromatic amines It is a derivative of pyridoindole, characterized by the presence of an amino group at the third position and a methyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids: This method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates.
Thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine: This method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine to synthesize the compound.
Condensation of 3-acetylindole-2-acetonitrile with ammonia: This method involves the condensation of 3-acetylindole-2-acetonitrile with ammonia to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Biology:
- It has been studied for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action of 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
3-Amino-1-methyl-5H-pyrido(4,3-b)indole: This compound is similar in structure but has a methyl group at the first position instead of the eighth.
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: This compound has an additional methyl group at the fourth position.
5H-Pyrido(3,2-b)indole: A similar compound with a different arrangement of the nitrogen atom in the ring.
Uniqueness:
Properties
CAS No. |
102206-90-6 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
8-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-7-2-3-10-8(4-7)9-6-14-12(13)5-11(9)15-10/h2-6,15H,1H3,(H2,13,14) |
InChI Key |
RVSQTQWRHQIRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC(=NC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)
